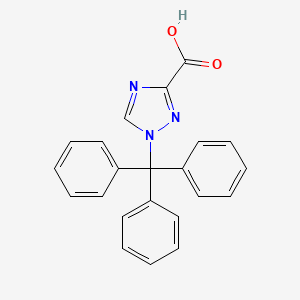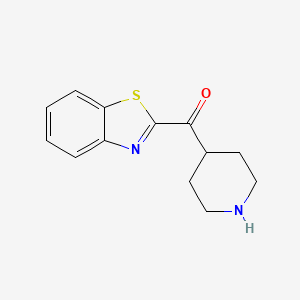
1-trityl-1,2,4-triazole-3-carboxylic acid
Overview
Description
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a trityl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-trityl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. A common method includes the thermal cyclization of these precursors at temperatures exceeding 140°C . Another approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-trityl-1,2,4-triazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the trityl group but shares the triazole and carboxylic acid functionalities.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical properties.
Uniqueness: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is unique due to the presence of the trityl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
Molecular Formula |
C22H17N3O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-trityl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C22H17N3O2/c26-21(27)20-23-16-25(24-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI Key |
KXRTUKKKBSPDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1-benzothiophene](/img/structure/B8551853.png)
![methyl 2-((tert-butoxycarbonyl)((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B8551866.png)








![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)


